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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

Technical Support Center: AZD1283 Intravenous
Formulation
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the formulation of AZD1283 for intravenous administration in

animal models.

Frequently Asked Questions (FAQs)
Q1: What is AZD1283 and what is its mechanism of action?

A1: AZD1283 is a potent and selective antagonist of the P2Y12 receptor, a key receptor in

platelet activation and aggregation.[1][2] By blocking this receptor, AZD1283 inhibits ADP-

induced platelet aggregation, making it a compound of interest for research into antithrombotic

therapies.[2]

Q2: What are the main challenges in formulating AZD1283 for intravenous administration?

A2: The primary challenge with AZD1283 is its poor water solubility.[3] This characteristic can

lead to difficulties in preparing a stable and safe intravenous formulation, potentially causing

precipitation of the compound in the vehicle or upon administration.

Q3: Are there any established intravenous formulations for AZD1283 in animal studies?
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A3: Yes, two formulations have been described in the literature:

A solution of AZD1283 in saline containing 10% ethanol. This formulation was used for in

vivo imaging studies in animals.[4]

A solution prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and

45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Q4: What are the key pharmacokinetic properties of AZD1283 to consider in animal

experiments?

A4: AZD1283 exhibits significant species differences in liver microsomal stability. It is rapidly

metabolized in rats but is more stable in dog and human microsomes.[2] In vivo studies in mice

have shown rapid accumulation of the compound in the liver.[4]
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Issue Potential Cause Recommended Solution

Precipitation of AZD1283

during formulation preparation.

Poor solubility of AZD1283 in

the chosen vehicle.

- Ensure the use of a validated

formulation, such as the

DMSO/PEG300/Tween-

80/Saline mixture.[2] - Prepare

the formulation by adding each

solvent sequentially and

ensuring complete dissolution

at each step.[2] - Gentle

heating and/or sonication can

be used to aid dissolution, but

the stability of the compound

under these conditions should

be verified.[2]

Cloudiness or precipitation in

the formulation upon standing.

The formulation is

supersaturated or unstable.

- It is recommended to prepare

the working solution for in vivo

experiments fresh on the same

day of use.[2] - If storage is

necessary, store the clarified

stock solution under

appropriate conditions as

determined by stability studies.

[2]

Adverse reaction in the animal

at the injection site (e.g.,

irritation, swelling).

The formulation vehicle may

be causing local irritation. High

concentrations of co-solvents

like DMSO can cause local

toxic effects.[5]

- If possible, reduce the

concentration of the organic

co-solvents in the formulation.

- Administer the injection

slowly to allow for dilution in

the bloodstream. - Consider

alternative, less irritating

solubilizing agents if the issue

persists.

Inconsistent or unexpected

pharmacokinetic results.

The formulation may be

affecting the disposition of

AZD1283. Formulation

- Use a consistent and well-

characterized formulation for

all animals in a study. - Be
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components can compete for

transport and metabolism

mechanisms.[6]

aware that co-solvents can

alter the distribution and

metabolism of the drug. - If

feasible, conduct pilot studies

to evaluate the

pharmacokinetic profile of the

chosen formulation.

Low in vivo exposure despite

successful intravenous

administration.

Rapid clearance or high

volume of distribution of

AZD1283. Studies have shown

rapid liver uptake.[4]

- This may be an inherent

property of the compound in

the chosen animal model. -

Consider this rapid clearance

when designing dose-

response studies. - Ensure

accurate and sensitive

bioanalytical methods are used

to quantify plasma

concentrations.

Experimental Protocols
Protocol 1: Preparation of AZD1283 Formulation
(DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from a formulation suggested for in vivo experiments.[2]

Materials:

AZD1283 powder

Dimethyl sulfoxide (DMSO), sterile, injectable grade

Polyethylene glycol 300 (PEG300), sterile, injectable grade

Tween-80 (Polysorbate 80), sterile, injectable grade

Saline (0.9% sodium chloride), sterile, for injection
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Sterile vials and syringes

Procedure:

Prepare a stock solution of AZD1283 in DMSO. For example, to achieve a final

concentration of 2.5 mg/mL in the complete formulation, a 25 mg/mL stock in DMSO can be

prepared.

In a sterile vial, add the required volume of the AZD1283 DMSO stock solution.

Sequentially add the other solvents in the following order, ensuring the solution is clear after

each addition:

Add 400 µL of PEG300 for every 100 µL of DMSO stock. Mix thoroughly.

Add 50 µL of Tween-80. Mix thoroughly.

Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

Visually inspect the final formulation for any precipitation or phase separation. If observed,

gentle warming or sonication may be used to aid dissolution.[2]

It is recommended to use this formulation on the day of preparation.[2]

Protocol 2: Intravenous Administration in a Rodent
Model
This is a general guideline and should be adapted based on institutional animal care and use

committee (IACUC) protocols and specific experimental needs.

Materials:

Prepared AZD1283 formulation

Appropriate size sterile syringes and needles (e.g., 27-30 gauge)

Animal restraint device
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70% ethanol for disinfection

Procedure:

Accurately weigh the animal to determine the correct injection volume.

Gently restrain the animal. For rats or mice, the lateral tail vein is a common site for

intravenous injection.

Swab the injection site with 70% ethanol.

Carefully insert the needle into the vein. Successful entry is often indicated by a small flash

of blood in the needle hub.

Inject the calculated volume of the AZD1283 formulation slowly and steadily.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Monitor the animal for any immediate adverse reactions.

Return the animal to its cage and monitor as required by the experimental protocol.

Visualizations
AZD1283 Mechanism of Action: P2Y12 Receptor
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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